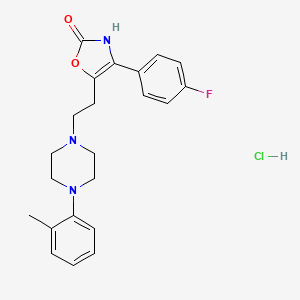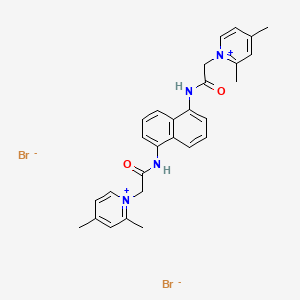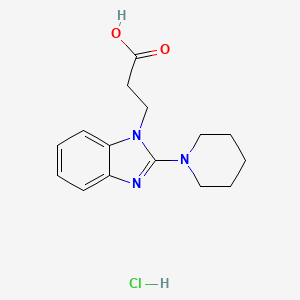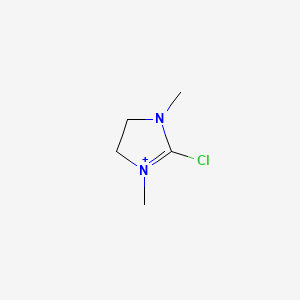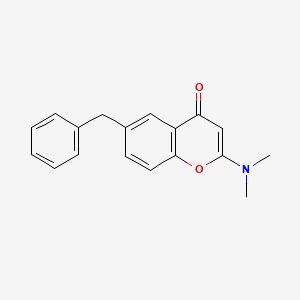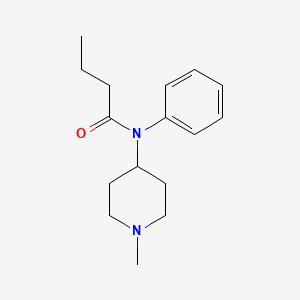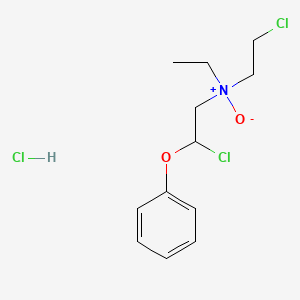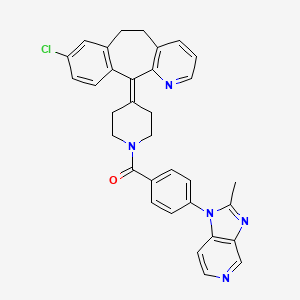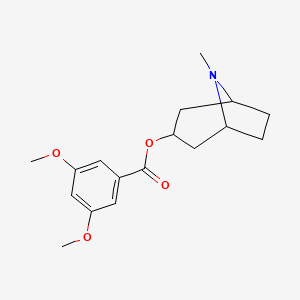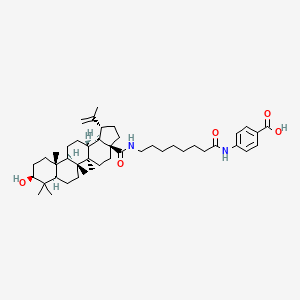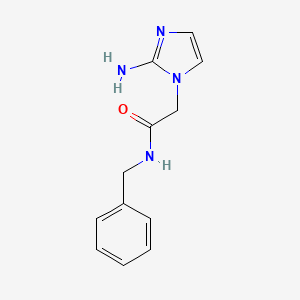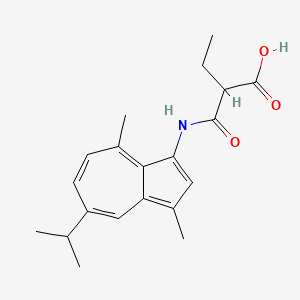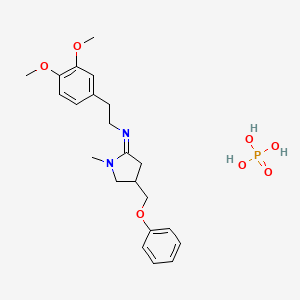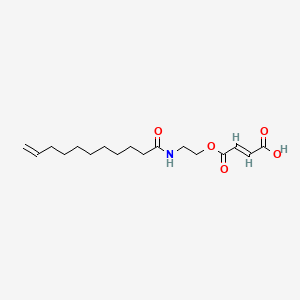
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester is a complex organic compound with a unique structure that combines elements of butenedioic acid and an amide linkage with an undecenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester typically involves the esterification of 2-butenedioic acid with an amine derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor. The use of high-pressure and temperature conditions can enhance the reaction rate and yield. Purification of the final product is achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Succinic acid
- Fumaric acid
- Maleic acid
Uniqueness
This compound is unique due to its specific ester and amide linkages combined with an undecenyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
75476-98-1 |
|---|---|
Fórmula molecular |
C17H27NO5 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-[2-(undec-10-enoylamino)ethoxy]but-2-enoic acid |
InChI |
InChI=1S/C17H27NO5/c1-2-3-4-5-6-7-8-9-10-15(19)18-13-14-23-17(22)12-11-16(20)21/h2,11-12H,1,3-10,13-14H2,(H,18,19)(H,20,21)/b12-11+ |
Clave InChI |
PYWYRUGHEMNKNW-VAWYXSNFSA-N |
SMILES isomérico |
C=CCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


